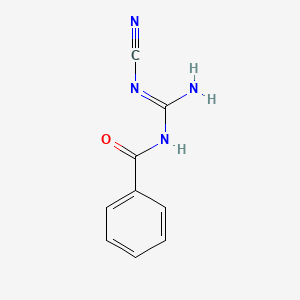

N-Benzoyl-N'-cyanoguanidine

Description

Structure

3D Structure

Properties

CAS No. |

7746-72-7 |

|---|---|

Molecular Formula |

C9H8N4O |

Molecular Weight |

188.19 g/mol |

IUPAC Name |

N-(N'-cyanocarbamimidoyl)benzamide |

InChI |

InChI=1S/C9H8N4O/c10-6-12-9(11)13-8(14)7-4-2-1-3-5-7/h1-5H,(H3,11,12,13,14) |

InChI Key |

GEPDMNXQKYQBAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=NC#N)N |

Origin of Product |

United States |

Synthetic Methodologies for N Benzoyl N Cyanoguanidine and Its Chemical Analogues

Classical Synthetic Approaches

Traditional methods for the synthesis of N-acyl-N'-cyanoguanidines have historically relied on well-established condensation and multi-step reaction protocols. These approaches, while effective, often involve stoichiometric reagents and conventional heating methods.

Condensation Reactions Involving Cyanoguanidine and Acylating Agents

The most direct classical route to N-Benzoyl-N'-cyanoguanidine involves the condensation of cyanoguanidine with a suitable acylating agent, typically an acyl halide like benzoyl chloride. This reaction is a nucleophilic acyl substitution where the nucleophilic nitrogen of cyanoguanidine attacks the electrophilic carbonyl carbon of the acylating agent.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. The choice of solvent and base is crucial for optimizing the yield and purity of the product. Protic solvents are generally avoided to prevent solvolysis of the acylating agent.

Table 1: Typical Reagents and Conditions for Condensation Reactions

| Reagent/Condition | Role/Purpose | Common Examples |

| Cyanoguanidine | Starting material containing the guanidine (B92328) and cyano functionalities | - |

| Acylating Agent | Provides the benzoyl group | Benzoyl chloride, Benzoic anhydride (B1165640) |

| Base | Neutralizes acidic byproducts | Pyridine (B92270), Triethylamine, Sodium hydroxide |

| Solvent | Provides a medium for the reaction | Dichloromethane, Tetrahydrofuran, Acetonitrile (B52724) |

| Temperature | Influences reaction rate | Room temperature to reflux |

While conceptually straightforward, this method can sometimes be complicated by side reactions, such as the formation of di-acylated products or hydrolysis of the acylating agent if moisture is present.

Multi-Step Synthesis Protocols for Complex Derivatives

For more complex analogues of this compound, multi-step synthetic routes are often employed. These protocols allow for the introduction of various functional groups and structural motifs that may not be compatible with a one-pot condensation approach.

A common multi-step strategy involves the initial synthesis of a substituted guanidine or cyanoguanidine, followed by acylation. For instance, a precursor thiourea (B124793) can be converted to a carbodiimide, which then reacts with cyanamide (B42294) to form the cyanoguanidine core. This is subsequently acylated to yield the final product. This approach offers greater control over the final structure of the molecule.

Another multi-step approach involves the use of solid-phase synthesis, particularly for creating libraries of related compounds. In this technique, a starting material is attached to a polymer support, and subsequent reactions are carried out in a stepwise manner. An efficient method for the synthesis of highly functionalized guanidines on a soluble polymer support under microwave irradiation has been developed, which simplifies purification at each step.

Modern and Sustainable Synthesis Strategies

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of guanidine-containing compounds. These modern strategies often employ catalysis, alternative energy sources, and green chemistry principles.

Catalytic and Organocatalytic Methods in Guanidine Synthesis

Catalytic methods offer several advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste. While the direct catalytic acylation of cyanoguanidine is not extensively reported, related catalytic transformations in guanidine synthesis are well-documented.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Guanidines themselves are often used as strong Brønsted base organocatalysts. The principles of organocatalysis can be applied to the synthesis of N-acyl-N'-cyanoguanidines by activating either the cyanoguanidine or the acylating agent. For example, a Lewis base catalyst could enhance the nucleophilicity of cyanoguanidine, while a Lewis acid catalyst could increase the electrophilicity of the acylating agent.

Palladium-catalyzed cross-coupling reactions, although more commonly used for C-C and C-N bond formation, could potentially be adapted for the synthesis of N-acyl-N'-cyanoguanidines through a sequential acylation/cyanation of a suitable precursor.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods.

A notable application of this technique is the synthesis of N,N'-diaryl cyanoguanidines from their corresponding thioureas, which has been achieved in high yields under microwave-assisted conditions. nih.gov This method often utilizes polar solvents that efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This approach could be adapted for the synthesis of this compound, potentially starting from a benzoylthiourea (B1224501) precursor.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Cyanoguanidine Derivative

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to good | Good to excellent |

| Energy Consumption | High | Low |

| Side Reactions | More prevalent | Often reduced |

The combination of microwave irradiation with solid-phase synthesis on a soluble polymer support has also been shown to be a highly efficient strategy for preparing libraries of functionalized guanidines.

Green Chemistry Principles in Compound Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods generally have higher atom economy than stoichiometric reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent where possible or employing less toxic acylating agents.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce energy consumption.

Catalysis: Employing catalytic (especially organocatalytic) approaches to reduce the need for stoichiometric reagents and minimize waste.

Recent research has demonstrated the use of guanidine hydrochloride as a recyclable organocatalyst for various reactions in aqueous media, highlighting the potential for developing greener synthetic protocols for guanidine derivatives. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally responsible manufacturing processes.

Chemical Reactivity and Reaction Mechanism Studies

Reactivity Profiling of the Cyanoguanidine Moiety

The cyanoguanidine moiety is a versatile functional group characterized by the presence of both a nitrile group and a guanidine (B92328) core. This combination imparts a unique reactivity profile to the molecule, allowing it to participate in a variety of chemical transformations.

The reactivity of the cyanoguanidine moiety can be understood by considering its nucleophilic and electrophilic sites. The guanidine portion of the molecule contains nitrogen atoms with lone pairs of electrons, making them potential nucleophiles. masterorganicchemistry.com These nitrogen atoms can participate in reactions by donating their electron pairs to electrophilic species.

Conversely, the carbon atom of the nitrile group is electrophilic. libretexts.org This electrophilicity arises from the polarization of the carbon-nitrogen triple bond, where the more electronegative nitrogen atom withdraws electron density from the carbon atom. This makes the carbon susceptible to attack by nucleophiles. libretexts.org Additionally, a resonance structure can be drawn that places a positive charge on the nitrile carbon, further highlighting its electrophilic character. libretexts.org

The nitrile group, being strongly electron-withdrawing, significantly influences the chemical properties of the adjacent guanidine moiety. nih.gov This electron-withdrawing effect modulates the basicity and nucleophilicity of the guanidine nitrogens. nih.gov The powerful electron-withdrawing nature of the cyano (CN) unit allows for non-specific dipole interactions with amino acids and metal ions. nih.gov

| Feature | Influence of the Nitrile Group |

| Basicity of Guanidine | The electron-withdrawing nature of the nitrile group reduces the basicity of the guanidine nitrogens. nih.gov |

| Nucleophilicity | The nucleophilicity of the guanidine nitrogens is attenuated. |

| Electrophilicity | The carbon atom of the nitrile group is an electrophilic center. libretexts.org |

| Hydrogen Bonding | The nitrile substitution allows for the tuning of the guanidine's hydrogen bonding properties. nih.gov |

| Metabolic Stability | The nitrile group is generally metabolically robust. nih.gov |

Benzoyl Group Reactivity and Transformations

The benzoyl group, with the chemical formula -COC6H5, is an acyl group derived from benzoic acid. wikipedia.org In N-Benzoyl-N'-cyanoguanidine, this group is attached to one of the nitrogen atoms of the guanidine core. The reactivity of the benzoyl group in this context is primarily centered around the electrophilic nature of the carbonyl carbon.

The carbonyl carbon of the benzoyl group is susceptible to nucleophilic attack. This can lead to a variety of transformations, such as hydrolysis to yield benzoic acid and the corresponding cyanoguanidine derivative. The stability of the benzoyl group can be influenced by the electronic properties of the rest of the molecule.

Furthermore, the presence of the benzoyl group can influence the reactivity of the adjacent cyanoguanidine moiety through steric and electronic effects. For instance, the bulky nature of the benzoyl group may hinder the approach of reactants to the nearby nitrogen atoms.

Intra- and Intermolecular Cyclization Reactions and Heterocycle Formation.nih.govthegoodscentscompany.comresearchgate.net

This compound and related cyanoguanidine derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions can occur via either intramolecular or intermolecular pathways.

Intramolecular Cyclization:

Intramolecular cyclization of this compound can lead to the formation of fused heterocyclic systems. For example, under appropriate conditions, the nucleophilic nitrogen of the guanidine can attack the electrophilic carbonyl carbon of the benzoyl group, leading to the formation of a six-membered ring. Such reactions have been observed in related N-acylguanidine systems. researchgate.net The formation of 1,2,4-oxadiazoles from the cyclization of N'-(benzoyloxy)benzenecarboximidamides provides a relevant analogy for the types of transformations that this compound might undergo. researchgate.net

Intermolecular Cyclization and Heterocycle Formation:

Cyanoguanidine derivatives are known to react with various reagents to form a wide array of heterocycles. For instance, the reaction of cyanoguanidine with ketones can yield substituted pyrimidines. While specific examples involving this compound are not extensively documented, the general reactivity patterns of cyanoguanidines suggest its potential as a building block in heterocyclic synthesis. For example, the condensation of cyanoguanidine with nitriles can produce guanamines. wikipedia.org

| Reactant | Product Type |

| Benzil | 2-(cyanoimino)-5,5-diphenyl-4-imidazolidinone researchgate.net |

| Nitriles (RCN) | Guanamines [(CNH2)2(CR)N3] wikipedia.org |

Derivatization and Functionalization Strategies

The this compound scaffold can be chemically modified through various derivatization and functionalization strategies to generate a library of related compounds with potentially diverse biological activities.

The nitrogen atoms of the guanidine moiety in this compound are potential sites for alkylation. The reaction with alkyl halides or other alkylating agents can introduce alkyl groups onto one or more of the nitrogen atoms. The regioselectivity of the alkylation would depend on the relative nucleophilicity of the different nitrogen atoms and the reaction conditions employed. For instance, the use of different bases and solvents can influence which nitrogen atom is preferentially alkylated. mdpi.com

A general procedure for the alkylation of guanidine-containing compounds involves the use of a base to deprotonate the guanidine nitrogen, followed by reaction with an alkyl halide. scholaris.ca In the case of this compound, the presence of the electron-withdrawing benzoyl and cyano groups would influence the acidity of the N-H protons and thus the ease of deprotonation.

| Alkylating Agent | Potential Product |

| Methyl Iodide | N-Benzoyl-N'-cyano-N''-methylguanidine |

| Benzyl Bromide | N-Benzoyl-N'-cyano-N''-benzylguanidine |

Acylation and Sulfenylation Reactions of this compound

The chemical reactivity of this compound, particularly its behavior in acylation and sulfenylation reactions, is a subject of scientific interest due to the presence of multiple nucleophilic nitrogen atoms. However, specific studies detailing the acylation and sulfenylation of this compound are not extensively documented in publicly available literature. Therefore, the following discussion is based on the general principles of the reactivity of guanidines and related compounds.

Acylation Reactions

The acylation of guanidines and their derivatives can be complex due to the presence of several nitrogen atoms that can potentially act as nucleophiles. In the case of this compound, there are three distinct nitrogen atoms: the benzoylated nitrogen (N), the nitrogen of the cyano group (N'), and the terminal imino nitrogen (N''). The nucleophilicity of these nitrogens is influenced by the electronic effects of the neighboring benzoyl and cyano groups.

The benzoyl group is an electron-withdrawing group, which reduces the nucleophilicity of the nitrogen atom to which it is attached (N). Similarly, the cyano group is also strongly electron-withdrawing, which deactivates the adjacent nitrogen (N'). The terminal imino nitrogen (N''), being less affected by these electron-withdrawing groups, is expected to be the most nucleophilic and therefore the most likely site for acylation.

While direct acylation studies on this compound are scarce, related research on the acylation of other guanidine derivatives provides some insights. For instance, the N-acylation of guanidine salts with reagents like acetic anhydride (B1165640) or esters has been reported as a method for the synthesis of acetylguanidine. ineosopen.org This suggests that under appropriate conditions, an acyl group can be introduced onto a guanidine nitrogen.

A study on the base-promoted N-acylation of N-arylcyanamides with benzoyl chloride has shown that the nitrogen of the cyanamide (B42294) can be acylated. This reaction, however, involves a different substrate structure.

Hypothetical Acylation Reaction of this compound:

Based on the expected nucleophilicity, the reaction of this compound with an acylating agent, such as an acyl chloride (R-COCl) or an acid anhydride ((RCO)₂O), would likely yield an N-acyl-N'-benzoyl-N''-cyanoguanidine. The reaction would likely require a base to neutralize the acid byproduct.

Table 1: Plausible Reactants and Products in the Acylation of this compound

| Reactant 1 | Reactant 2 (Acylating Agent) | Potential Product |

| This compound | Acetyl chloride | N-Acetyl-N'-benzoyl-N''-cyanoguanidine |

| This compound | Benzoyl chloride | N,N'-Dibenzoyl-N''-cyanoguanidine |

| This compound | Acetic anhydride | N-Acetyl-N'-benzoyl-N''-cyanoguanidine |

Sulfenylation Reactions

Sulfenylation involves the introduction of a sulfenyl group (RS-) onto a molecule. Similar to acylation, this reaction typically occurs at a nucleophilic center. For this compound, the terminal imino nitrogen (N'') is the most probable site for electrophilic attack by a sulfenylating agent, such as a sulfenyl chloride (R-SCl).

The literature on the sulfenylation of guanidines is limited. However, studies on the sulfenylation of related compounds, such as benzamides, indicate that C-H sulfenylation can occur under specific catalytic conditions, which is a different reaction pathway. Direct N-sulfenylation of the guanidine core in a molecule like this compound has not been specifically described in the reviewed scientific literature.

Hypothetical Sulfenylation Reaction of this compound:

The reaction of this compound with a sulfenyl chloride would be expected to proceed via nucleophilic attack of the most basic nitrogen atom on the electrophilic sulfur atom of the sulfenyl chloride.

Table 2: Plausible Reactants and Products in the Sulfenylation of this compound

| Reactant 1 | Reactant 2 (Sulfenylating Agent) | Potential Product |

| This compound | Benzenesulfenyl chloride | N-(Phenylthio)-N'-benzoyl-N''-cyanoguanidine |

| This compound | Methanesulfenyl chloride | N-(Methylthio)-N'-benzoyl-N''-cyanoguanidine |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of N-Benzoyl-N'-cyanoguanidine. Analysis of ¹H, ¹³C, and various 2D NMR spectra provides detailed information about the molecular framework, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the number and types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the exchangeable protons of the N-H groups. Based on data from structurally similar N-benzoyl and N'-cyanoguanidyl compounds, the aromatic protons typically appear as a complex multiplet in the range of δ 7.30-7.80 ppm. rsc.orgrsc.org The protons attached to nitrogen atoms (N-H) are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature. In related N-cyanoguanidyl derivatives, these N-H signals have been observed over a wide range, sometimes appearing as low as δ 3.85 ppm to as high as δ 12.06 ppm in DMSO-d₆. growingscience.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances for this compound would include the carbonyl carbon of the benzoyl group, the aromatic carbons, the guanidinic carbon, and the nitrile carbon. The benzoyl carbonyl carbon is expected to resonate in the downfield region, typically around δ 167-170 ppm. rsc.orgrsc.org The aromatic carbons of the phenyl ring would appear in their characteristic region of δ 125-135 ppm. rsc.org For the N'-cyanoguanidine moiety, the guanidinic carbon (C=N) signal is anticipated around δ 158 ppm, while the cyano group carbon (C≡N) is expected near δ 116 ppm, as observed in related structures. growingscience.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic C-H | ¹H | 7.30 - 7.80 | Multiplet |

| Amide/Guanidine (B92328) N-H | ¹H | Variable (Broad) | Broad Singlet |

| Benzoyl C=O | ¹³C | 167 - 170 | - |

| Guanidine C=N | ¹³C | ~158 | - |

| Aromatic C | ¹³C | 125 - 135 | - |

| Nitrile C≡N | ¹³C | ~116 | - |

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure.

COSY would confirm the coupling between adjacent aromatic protons within the benzoyl ring.

HSQC would correlate the aromatic proton signals directly to their attached carbon atoms.

HMBC is particularly valuable for establishing long-range connectivity. It would show correlations from the aromatic protons to the carbonyl carbon and from the N-H protons to the guanidinic and carbonyl carbons, confirming the link between the benzoyl and cyanoguanidine fragments. scielo.org.mx The high sensitivity of 2D NMR techniques also allows for the detection of subtle structural changes or impurities. mdpi.com

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the characteristic functional groups present in this compound by probing their molecular vibrations.

FT-IR Spectroscopy: The FT-IR spectrum provides a distinct fingerprint of the molecule. For this compound, key absorption bands are expected that confirm its structure. Data from analogous N-cyanoguanidyl derivatives show characteristic peaks for N-H stretching vibrations in the region of 3100–3400 cm⁻¹. growingscience.com A strong absorption band corresponding to the C=O stretching of the amide group is typically observed between 1630–1680 cm⁻¹. growingscience.comniscpr.res.in The presence of the nitrile group (C≡N) is confirmed by a sharp, medium-intensity band around 2195–2215 cm⁻¹. growingscience.com The C=N stretching of the guanidine core appears in the 1550-1650 cm⁻¹ region, often overlapping with aromatic C=C stretching bands.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. While no specific Raman spectrum for this compound is documented, the technique would be particularly useful for observing symmetric vibrations and bonds involving non-polar character. The symmetric stretching of the aromatic ring and the C≡N bond would be expected to produce strong Raman signals. A typical experimental setup would use a 785 nm laser, providing a spectral range of 150-3425 cm⁻¹ with high resolution. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Stretching | 3100 - 3400 | FT-IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FT-IR |

| C≡N (Nitrile) | Stretching | 2195 - 2215 | FT-IR, Raman |

| C=O (Amide) | Stretching | 1630 - 1680 | FT-IR |

| C=N (Guanidine) | Stretching | 1550 - 1650 | FT-IR, Raman |

| C=C (Aromatic) | Stretching | 1450 - 1600 | FT-IR, Raman |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (MS, HRMS, LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns under ionization.

MS and Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺·) would confirm the molecular weight of the compound. The fragmentation pattern is highly predictable and provides structural confirmation. The most characteristic fragmentation involves the cleavage of the amide bond, leading to the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺), which would give a prominent base peak at m/z 105. niscpr.res.in This cation can further lose a neutral carbon monoxide molecule to produce the phenyl cation ([C₆H₅]⁺) at m/z 77. rsc.org These two fragments are diagnostic for the presence of a benzoyl moiety. Other fragments would arise from the cleavage of the cyanoguanidine portion of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion and its major fragments. This technique can distinguish this compound from other isobaric compounds, confirming its molecular formula with high confidence.

LC-MS and GC-MS: Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the compound within complex mixtures. rsc.orgnih.gov These methods first separate the compound from impurities or reaction byproducts before it enters the mass spectrometer, providing both retention time data for identification and a clean mass spectrum for confirmation.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 188 | [M]⁺· (Molecular Ion) | C₉H₈N₄O⁺· |

| 105 | Benzoyl cation (Base Peak) | [C₆H₅CO]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 84 | Cyanoguanidine radical | [C₂H₄N₄]⁺· |

X-ray Diffraction Analysis for Solid-State Structure Determination (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state.

Powder X-ray Diffraction (PXRD): PXRD is used for the analysis of polycrystalline samples. It serves as a valuable tool for phase identification, allowing the experimental diffraction pattern of a bulk sample to be compared with a pattern calculated from single-crystal data to confirm its identity and purity. It is also instrumental in identifying different polymorphic forms of the compound, each of which would produce a unique diffraction pattern.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, HPTLC, TLC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, thereby enabling purity assessment and the monitoring of reaction progress.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used to monitor the progress of the synthesis of this compound. rsc.orggrowingscience.com The compound's polarity, which is intermediate due to the polar guanidine and amide groups and the non-polar phenyl ring, allows for effective separation using common solvent systems like hexane/ethyl acetate (B1210297) on silica (B1680970) gel plates. rsc.org The retention factor (Rf value) is inversely proportional to the polarity of the compound; a less polar compound travels further up the plate, resulting in a higher Rf value. libretexts.org Visualization is typically achieved under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the quantitative assessment of purity. Based on methods developed for cyanoguanidine and related compounds, a reversed-phase HPLC method would likely be effective. ekb.egnih.gov Such a method might employ a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector at a wavelength where the benzoyl chromophore absorbs strongly (e.g., ~225-230 nm). ekb.eg The retention time of the compound under specific conditions serves as an identifier, while the peak area allows for precise quantification of its purity.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an advanced form of TLC that offers better resolution, higher sensitivity, and the potential for accurate quantitative analysis. While no specific HPTLC methods have been reported for this compound, the technique could be applied for purity analysis and quantification in quality control settings.

Thermal Analysis Methods (e.g., TGA)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are employed to study the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edutainstruments.com A TGA experiment on this compound would provide a thermogram showing the temperature at which the compound begins to decompose. The analysis would reveal its thermal stability range, the onset temperature of decomposition, and the mass of any residue remaining at the end of the experiment. The compound is expected to be stable at ambient temperatures, followed by one or more mass loss steps at elevated temperatures corresponding to its decomposition into volatile fragments. Such data is critical for determining the compound's shelf-life and safe handling temperatures.

Coordination Chemistry and Supramolecular Assembly

Ligand Design and Coordination Modes of N-Benzoyl-N'-cyanoguanidine

The design of this compound as a ligand is predicated on the presence of multiple potential donor atoms and its capacity for varied coordination modes, including chelation and bridging.

This compound possesses several potential donor atoms that can coordinate to a metal center. These include the nitrogen atoms of the guanidine (B92328) and cyano groups, and the oxygen atom of the benzoyl group. Guanidines are recognized as excellent N-donor ligands due to the ability to delocalize a positive charge over the guanidine moiety, which enhances their coordination capability. While neutral guanidines typically coordinate as monodentate ligands through the imine nitrogen, their deprotonated forms, guanidinates, often act as N,N'-chelating ligands nih.govresearchgate.net. The coordination chemistry of cyanoguanidine (dicyandiamide) itself is also well-documented, with complexes of transition metals such as copper, cobalt, and nickel having been synthesized and characterized researchgate.net. In these complexes, coordination often occurs through the nitrogen atoms.

The potential donor atoms in this compound are:

The carbonyl oxygen of the benzoyl group.

The nitrogen atoms of the guanidine core.

The nitrogen atom of the cyano group.

The presence of the benzoyl group introduces the carbonyl oxygen as a potential coordination site, which, in conjunction with a nearby nitrogen atom, can facilitate chelation.

The arrangement of donor atoms in this compound allows for both chelation and bridging coordination modes. Chelation can occur through the formation of a stable five or six-membered ring involving the metal center. For this compound, a likely chelation mode would involve the carbonyl oxygen of the benzoyl group and one of the adjacent nitrogen atoms of the guanidine moiety. This is analogous to the coordination behavior of N-aroylhydrazones, which are known to form stable chelate complexes with transition metals.

Bridging capabilities arise when the ligand coordinates to two or more metal centers simultaneously. This compound can act as a bridging ligand through various combinations of its donor atoms. For instance, the cyano group's nitrogen could coordinate to one metal center while the guanidine nitrogens and/or the carbonyl oxygen coordinate to another. This is a common feature in the coordination chemistry of cyanoguanidine derivatives and can lead to the formation of polynuclear complexes and coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several standard methods in coordination chemistry. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and properties.

The synthesis of transition metal complexes of this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. General procedures for the synthesis of transition metal complexes with related ligands, such as hydrazone Schiff bases, often involve refluxing an equimolar mixture of the ligand and the metal chloride with a base like sodium acetate (B1210297) in a solvent such as water or methanol nih.gov. For instance, copper(II) complexes have been synthesized at room temperature, while cobalt(II) and nickel(II) complexes may require heating nih.gov.

A general synthetic route can be represented as: MCl2 + 2(this compound) + 2NaOAc → [M(this compound)2] + 2NaCl + 2HOAc (where M = Cu(II), Co(II), Ni(II))

Characterization of the resulting complexes would typically involve:

Elemental Analysis: To determine the empirical formula.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O, C≡N, and N-H groups upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions and infer the coordination geometry around the metal ion.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex and thus the oxidation state and spin state of the metal center.

While the coordination chemistry of this compound with transition metals can be inferred from analogous systems, there is a notable lack of specific information regarding its complexes with main group metals. However, the coordination chemistry of guanidines and their derivatives with main group elements is an area of active research nih.govencyclopedia.pub. Guanidinates have been shown to form stable complexes with main group metals, often exhibiting unique structural motifs encyclopedia.pub.

The synthesis of main group metal complexes would likely follow similar routes to those for transition metals, involving the reaction of a main group metal salt or organometallic precursor with the ligand. The characterization techniques would also be similar. Given the versatile coordination behavior of guanidine-based ligands, it is plausible that this compound could form stable complexes with main group elements, potentially with interesting structural and reactive properties.

Structural Analysis of Coordination Compounds (Geometry, Bonding, Isomerism)

The structural analysis of metal complexes of this compound would reveal key details about the coordination environment of the metal ion. Based on analogous compounds, several geometries are possible.

For transition metal complexes, octahedral, square-planar, or tetrahedral geometries are common. For example, Co(II) and Ni(II) complexes with related ligands often exhibit distorted octahedral geometries, while Cu(II) complexes can adopt a square-planar configuration nih.gov. The specific geometry is influenced by the metal ion's d-electron configuration, the ligand's steric bulk, and the coordination number.

The bonding in these complexes would involve coordinate covalent bonds between the metal ion (acting as a Lewis acid) and the donor atoms of the ligand (acting as a Lewis base). The electronic delocalization within the guanidinate fragment can lead to strong metal-ligand bonds nih.gov.

Isomerism is another important aspect of the structural chemistry of these complexes. Geometric isomerism (cis/trans) could arise in square-planar or octahedral complexes depending on the arrangement of the ligands. If the ligand is unsymmetrical, linkage isomerism could also be possible, where coordination occurs through different donor atoms of the same ligand.

Below is a hypothetical data table summarizing potential structural features of transition metal complexes with this compound, based on data from analogous systems.

| Metal Ion | Likely Coordination Number | Common Geometry | Potential Isomerism |

| Cu(II) | 4 or 6 | Square-planar or Distorted Octahedral | Geometric (cis/trans) |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Geometric (cis/trans) |

| Ni(II) | 4 or 6 | Square-planar or Octahedral | Geometric (cis/trans) |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | Not applicable for tetrahedral |

This table is illustrative and actual structures would need to be confirmed by experimental data, primarily X-ray crystallography.

Catalytic Applications of this compound Metal Complexes

Homogeneous Catalysis

There is no available research data on the use of this compound metal complexes as homogeneous catalysts.

Heterogeneous Catalysis

There is no available research data on the use of this compound metal complexes as heterogeneous catalysts.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of N-Benzoyl-N'-cyanoguanidine. These methods provide a detailed picture of the molecule's behavior and properties.

DFT calculations can map the electron density distribution across the this compound molecule, revealing key aspects of its bonding and reactivity. The benzoyl group, with its electron-withdrawing carbonyl moiety, significantly influences the electronic environment of the adjacent guanidine (B92328) core.

Key insights from electronic structure analysis would include:

Charge Distribution: Mulliken or Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom. The carbonyl oxygen is expected to possess a significant negative charge, making it a potential site for electrophilic attack, while the carbonyl carbon would be electrophilic. The nitrogen atoms of the guanidine group will also exhibit varying degrees of negative charge.

Bonding: The calculations can provide information on bond orders, lengths, and angles. The C-N bonds within the guanidine moiety are expected to have partial double bond character due to resonance, a feature that contributes to the planarity and stability of this group. The benzoyl group introduces a competing resonance system.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is likely to be localized on the electron-rich guanidine and phenyl moieties, while the LUMO would be centered on the electron-deficient carbonyl and cyano groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Representative Calculated Electronic Properties for this compound (Note: These are illustrative values based on DFT calculations of similar molecules.)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Mulliken Atomic Charges | |

| Carbonyl Oxygen (O) | -0.55 e |

| Carbonyl Carbon (C) | +0.60 e |

| Guanidine Nitrogens (N) | -0.40 to -0.50 e |

| Cyano Nitrogen (N) | -0.35 e |

This compound possesses several rotatable bonds, leading to different possible conformations. The most significant of these is the rotation around the amide C-N bond connecting the benzoyl group to the guanidine moiety.

A potential energy surface scan, performed by systematically rotating this bond, can identify the most stable conformers. Theoretical calculations would likely reveal that planar or near-planar conformations, which allow for maximum conjugation between the phenyl ring, the carbonyl group, and the guanidine system, are energetically favored. Steric hindrance between the phenyl ring and substituents on the guanidine core could lead to slightly twisted, low-energy conformers. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for each conformer can also be calculated to determine their relative populations at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: Illustrative data representing a typical conformational analysis.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Anti-planar | 180° | 0.0 (Global Minimum) |

| Syn-planar | 0° | 2.5 |

| Orthogonal | 90° | 5.8 (Transition State) |

Computational methods can predict spectroscopic data, which is invaluable for the characterization of this compound.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the benzoyl group (typically around 1650-1700 cm⁻¹), the C≡N stretch of the cyano group (around 2200-2250 cm⁻¹), N-H stretching vibrations (around 3300-3500 cm⁻¹), and C-N stretching modes within the guanidine core. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. researchgate.net The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, electronic transitions such as π → π* within the aromatic ring and n → π* involving the carbonyl and cyano groups would be expected. nih.govosti.gov

Table 3: Predicted Vibrational Frequencies and UV-Vis Absorption for this compound (Note: These are representative values. Experimental values may vary due to solvent effects and other factors.)

| Spectroscopic Feature | Predicted Wavenumber/Wavelength | Assignment |

| IR Frequencies | ||

| N-H Stretch | ~3400 cm⁻¹ | Guanidine N-H |

| C≡N Stretch | ~2230 cm⁻¹ | Cyano group |

| C=O Stretch | ~1680 cm⁻¹ | Benzoyl carbonyl |

| C=N Stretch | ~1640 cm⁻¹ | Guanidine C=N |

| UV-Vis Absorption | ||

| λmax 1 | ~250 nm | π → π* (Benzoyl and phenyl) |

| λmax 2 | ~290 nm | n → π* (Carbonyl) |

The guanidine group is known for its strong basicity due to the resonance stabilization of its protonated form, the guanidinium cation. wikipedia.org Conversely, the N-H protons can exhibit acidic character. Computational methods can predict the pKa values for both protonation and deprotonation events.

By calculating the Gibbs free energy change for the protonation/deprotonation reactions in a solvent model, the acidity and basicity of different sites within this compound can be quantified. The nitrogen atoms of the guanidine moiety are the most likely sites of protonation. The benzoyl and cyano groups, being electron-withdrawing, are expected to decrease the basicity of the guanidine core compared to unsubstituted guanidine. The N-H protons are the most acidic sites in the molecule. researchgate.netnih.gov

Table 4: Predicted pKa Values for this compound (Note: Illustrative values based on computational predictions for similar structures.)

| Site | Predicted pKa (Protonation) | Predicted pKa (Deprotonation) |

| Guanidine Moiety | ~10.5 | - |

| N-H (Amide-like) | - | ~15.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the potential reaction mechanisms of this compound. By mapping the potential energy surface for a proposed reaction, key features such as transition states, intermediates, and activation energies can be determined.

Plausible reactions for this compound include:

Nucleophilic Addition: The cyano and carbonyl groups are susceptible to nucleophilic attack. Computational studies could model the addition of nucleophiles to these sites, determining the preferred site of attack and the energy barriers involved.

Acyl Transfer Reactions: The benzoyl group could potentially be transferred to a nucleophile. nih.gov DFT calculations can elucidate the mechanism of such a transfer, for example, whether it proceeds through a tetrahedral intermediate.

Cyclization Reactions: Intramolecular reactions leading to the formation of heterocyclic systems are also possible. Computational modeling can assess the feasibility of different cyclization pathways.

For a given reaction, the geometries of the reactants, transition states, and products can be optimized, and the activation energy can be calculated. This information provides a quantitative understanding of the reaction kinetics and can help to predict the major products under different conditions. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can explore its dynamic behavior over time. nih.gov MD simulations model the molecule and its environment (e.g., solvent molecules) as a system of interacting particles, governed by the laws of classical mechanics.

MD simulations of this compound could provide insights into:

Conformational Dynamics: MD can reveal the flexibility of the molecule and the timescales of transitions between different conformations. This is particularly relevant for understanding how the molecule might adapt its shape to fit into a binding site.

Solvation: Simulations can model the interactions between this compound and solvent molecules, providing a detailed picture of the solvation shell and its influence on the molecule's properties and reactivity.

Intermolecular Interactions: MD is widely used to study the interaction of small molecules with biological macromolecules such as proteins or nucleic acids. A simulation of this compound in the binding site of a target protein could reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity. This information is crucial for structure-based drug design.

By analyzing the trajectories from an MD simulation, various properties such as radial distribution functions, hydrogen bond lifetimes, and binding free energies can be calculated, offering a comprehensive understanding of the molecule's behavior in a complex environment.

Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.orgjocpr.com The fundamental principle is that the variations in the biological activities of different compounds are dependent on the differences in their molecular structures and physicochemical properties. ajrconline.org For this compound and its analogues, QSAR models can be instrumental in predicting the biological activity of newly designed compounds, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. ajrconline.orgjocpr.com

The development of a QSAR model typically involves three main stages: the creation of a dataset of compounds with their corresponding biological activities, the calculation of molecular descriptors for each compound, and the generation of a mathematical equation that correlates the descriptors with the biological activity using statistical methods. nih.gov

A crucial aspect of QSAR modeling is the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. These descriptors are generally categorized into several classes, including:

Lipophilic Properties: These describe the compound's ability to dissolve in fats, oils, and lipids, which influences its absorption and distribution. A common descriptor is the logarithm of the partition coefficient (logP). researchgate.netatlantis-press.com

Electronic Properties: These relate to the electron distribution within the molecule and include parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the total energy (Etotal). researchgate.netatlantis-press.com

Steric Properties: These pertain to the size and shape of the molecule. Descriptors such as molecular weight (MW) and molar refractivity (CMR) fall into this category. researchgate.netatlantis-press.com

The Hansch analysis is a classic QSAR approach that correlates biological activity with these physicochemical parameters through linear and non-linear regression analysis. ajrconline.orgrutgers.edu For instance, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives, which are structurally related to this compound, utilized lipophilic, electronic, and steric descriptors to develop a predictive model for their anticancer activity. researchgate.netatlantis-press.com The resulting equation highlighted that the anticancer activity was influenced by both lipophilic and electronic properties. atlantis-press.comatlantis-press.com

Table 1: Commonly Used Physicochemical Descriptors in QSAR Studies

| Descriptor Class | Descriptor Name | Symbol | Description |

| Lipophilic | Partition Coefficient | CLogP | Measures the lipophilicity of a compound. |

| Lipophilic | Topological Polar Surface Area | tPSA | Represents the polar surface area of a molecule. |

| Electronic | Total Energy | Etotal | The total energy of the molecule in its ground state. |

| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron orbital containing electrons. |

| Electronic | Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant electron orbital. |

| Steric | Molar Refractivity | CMR | A measure of the volume occupied by a molecule and its polarizability. |

| Steric | Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. |

In addition to the classical Hansch analysis, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. rutgers.edunih.govnih.gov These methods are particularly useful when the biological activity is dependent on the interaction of the compound with a specific biological target, such as an enzyme or receptor. rutgers.edu

In a 3D-QSAR study, the molecules in the dataset are aligned based on a common substructure or pharmacophore. nih.govfrontiersin.org The steric and electrostatic interaction energies are then calculated for each molecule with a probe atom at various grid points surrounding the aligned molecules. nih.gov These interaction energies serve as the descriptors in the subsequent statistical analysis, which is often performed using Partial Least Squares (PLS) regression. nih.gov The results of a 3D-QSAR analysis are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov

The validity and predictive power of a QSAR model are assessed through various statistical parameters. nih.gov A robust QSAR model should have a high correlation coefficient (r²), a low standard error of estimation (SEE), and a high Fischer statistic value (F). researchgate.netatlantis-press.com Furthermore, the model's predictive ability is evaluated using cross-validation techniques, such as the leave-one-out (LOO) method, which yields a cross-validated correlation coefficient (q²). nih.govfrontiersin.org An external test set of compounds that were not used in the model development is also employed to assess the model's external predictivity. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description |

| Correlation Coefficient | r² | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Cross-validated Correlation Coefficient | q² | A measure of the predictive ability of the model, determined by cross-validation. A q² > 0.5 is generally considered good. |

| Standard Error of Estimation | SEE | Measures the dispersion of the residuals. |

| Fischer Statistic | F | A statistical test that compares the variance explained by the model to the residual variance. |

| Predicted R-squared | Pred_r² | A measure of how well the model predicts the response for new observations. |

For this compound and its derivatives, the application of these QSAR methodological frameworks would involve synthesizing a series of analogues with varied substituents on the benzoyl and guanidine moieties. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed to correlate this activity with calculated molecular descriptors. The resulting model could then be used to guide the design of new, more potent compounds.

Applications in Advanced Materials Science

Functional Materials Design and Fabrication

Functional materials are a class of materials designed and engineered to possess specific, often unique, properties and functions. These can range from electronic and optical to magnetic and catalytic capabilities. The synthesis of such materials often involves the careful selection of molecular building blocks that can impart the desired functionalities. However, there is currently no readily available research that documents the incorporation of N-Benzoyl-N'-cyanoguanidine into the design or fabrication of functional materials. The specific properties that this compound might confer to a material, such as its potential as a ligand or a structural component, have not been investigated in this context.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials are of great interest due to their high porosity, large surface areas, and tunable structures, which make them suitable for applications in gas storage, separation, and catalysis.

The formation of MOFs and coordination polymers relies on the coordination bonds between the metal centers and the functional groups of the organic linkers. While a wide variety of organic molecules have been employed as ligands in the synthesis of these frameworks, this compound has not been reported as a building block in the construction of either MOFs or coordination polymers. The potential coordination modes of its benzoyl and cyanoguanidine moieties with different metal ions remain to be explored.

Supramolecular Architectures and Crystal Engineering

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired structures and properties.

The ability of a molecule to form predictable and robust intermolecular interactions is crucial for its use in crystal engineering. While the this compound molecule possesses functional groups capable of participating in hydrogen bonding and other non-covalent interactions, there are no published studies on its self-assembly or its use in the construction of supramolecular architectures or co-crystals. The investigation of its crystal packing and potential to form specific synthons is an area that awaits scientific inquiry.

Future Research Directions and Emerging Trends

Exploration of Unexplored Synthetic Pathways

While the synthesis of N-acyl-N'-cyanoguanidines can be conceptually approached through the acylation of cyanoguanidine, dedicated research into novel and more efficient synthetic methodologies for N-Benzoyl-N'-cyanoguanidine is a key future direction. Current literature on the synthesis of related acylguanidines often involves multi-step procedures or the use of harsh reagents. Future research is anticipated to focus on the development of more streamlined and environmentally benign synthetic routes.

One promising avenue is the exploration of one-pot synthesis strategies . For instance, a one-pot, three-component reaction involving a benzoylating agent, a source of the guanidine (B92328) core, and a cyanating agent could offer a more atom-economical and efficient approach. Research into palladium-catalyzed carbonylative one-pot syntheses of N-acylguanidines from aryl halides and cyanamide (B42294) has shown the feasibility of such multicomponent approaches for related structures. acs.org Adapting these methods for the specific synthesis of this compound could significantly simplify its preparation.

Another area of interest lies in the use of alternative starting materials and activation methods . For example, the use of benzoyl isothiocyanate as a precursor, followed by reaction with a cyanamide salt, could provide an alternative pathway. nih.gov Additionally, investigations into novel activating agents for the guanylation reaction, moving beyond traditional methods, could lead to milder reaction conditions and improved yields.

The development of solid-phase synthesis methodologies for this compound and its analogues also presents a significant opportunity. This would facilitate the creation of libraries of related compounds for screening purposes, particularly in drug discovery and materials science.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis offer substantial potential for the production of this compound, addressing challenges of scalability, safety, and reproducibility.

Flow chemistry , or continuous-flow synthesis, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. documentsdelivered.com For the synthesis of this compound, a flow process could involve the continuous mixing of streams of a benzoylating agent and cyanoguanidine in a heated or cooled microreactor. This approach can enhance safety, especially when dealing with exothermic reactions, and facilitate rapid reaction optimization. The modular nature of flow chemistry setups also allows for the seamless integration of reaction, work-up, and purification steps. documentsdelivered.com

Automated synthesis platforms , often integrated with flow chemistry systems, can further accelerate the synthesis and screening of this compound derivatives. These robotic platforms can perform reactions in parallel, purify the products, and even conduct preliminary analytical characterization with minimal human intervention. rsc.orgmdpi.com The development of automated protocols for the synthesis of guanidine-containing compounds is an active area of research. nih.gov Applying these principles to this compound would enable high-throughput synthesis of analogues for structure-activity relationship (SAR) studies.

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Often challenging | More straightforward |

| Safety | Potential for thermal runaway | Enhanced heat and mass transfer |

| Reproducibility | Can be variable | High |

| Optimization | Time-consuming | Rapid |

Advanced Characterization Techniques for In-situ Studies

A deeper understanding of the reaction mechanisms, kinetics, and potential tautomeric forms of this compound necessitates the application of advanced, in-situ characterization techniques.

In-situ Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the progress of the synthesis of this compound in real-time. By tracking the appearance of characteristic vibrational bands of the product and the disappearance of reactant bands, valuable kinetic data can be obtained. This technique is particularly powerful when coupled with flow reactors, allowing for continuous monitoring of the reaction stream. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques , such as 2D NMR (COSY, HSQC, HMBC) and variable-temperature NMR, will be crucial for the unambiguous structural elucidation of this compound and for studying its dynamic behavior in solution. Given that guanidine derivatives can exhibit tautomerism, specialized NMR techniques, including the use of 15N NMR, can provide definitive insights into the predominant tautomeric forms and the kinetics of their interconversion. mdpi.comresearchgate.net

Real-time mass spectrometry (MS) techniques, such as those utilizing direct analysis in real time (DART) or probe electrospray ionization (PESI), can offer rapid and direct monitoring of reaction mixtures without the need for extensive sample preparation. rsc.orgresearchgate.net This allows for the identification of reaction intermediates and byproducts, providing a more complete picture of the reaction pathway.

Design of Novel Catalytic Systems Based on this compound Scaffolds

The unique electronic and structural features of the this compound scaffold make it an intriguing candidate for the development of novel catalytic systems. The guanidine moiety is known for its ability to act as a Brønsted base and to form hydrogen bonds, which are key functionalities in organocatalysis. researchgate.net

Future research could focus on incorporating the this compound unit into larger molecular architectures to create chiral organocatalysts for asymmetric synthesis. The benzoyl group can be functionalized to tune the steric and electronic properties of the catalyst, while the cyanoguanidine portion can act as the catalytic site. Such catalysts could be designed to promote a variety of stereoselective reactions, including Michael additions, aldol (B89426) reactions, and Henry reactions.

Furthermore, the nitrogen-rich structure of this compound makes it a potential ligand for transition metal catalysis . By coordinating with metal centers, it could influence the reactivity and selectivity of catalytic transformations. Research in this area would involve synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation. The development of catalysts based on cyanoguanidine-functionalized materials has already shown promise in areas like nitroaromatic hydrogenation and click chemistry. nih.gov

| Catalyst Type | Potential Application | Key Feature of this compound |

| Organocatalyst | Asymmetric Synthesis | Hydrogen bonding and Brønsted basicity of the guanidine moiety |

| Metal Complex | Transition Metal Catalysis | Coordination sites on the nitrogen atoms |

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new molecules. In the context of this compound, these computational tools can be applied in several impactful ways.

De novo design of derivatives: AI algorithms can be trained on large datasets of known molecules and their properties to generate novel molecular structures with desired characteristics. By defining specific parameters, such as improved catalytic activity or specific binding affinities, machine learning models can propose new this compound derivatives that have a higher probability of success.

Predictive modeling of properties: Machine learning models can be developed to predict the physicochemical and biological properties of this compound analogues without the need for their synthesis and experimental testing. This can significantly reduce the time and cost associated with the initial stages of research and development. For example, models could be trained to predict properties like solubility, stability, or catalytic efficacy.

Q & A

How can the synthesis of N-Benzoyl-N'-cyanoguanidine be optimized for high yield and purity in multi-step reactions?

Methodological Answer:

Synthesis involves condensation reactions between cyanoguanidine, benzoyl derivatives, and aromatic aldehydes under acidic conditions. Key parameters include:

- Catalyst selection : Hydrochloric acid promotes protonation of cyanoguanidine, enhancing nucleophilic attack at the nitrile carbon .

- Temperature control : Reactions often require reflux conditions (80–100°C) to overcome activation barriers while avoiding thermal decomposition.

- Workup protocols : Neutralization with a weak base (e.g., NaHCO₃) followed by recrystallization in ethanol/water mixtures improves purity.

Validation : Monitor intermediates via TLC and characterize final products using FT-IR (C≡N stretch at ~2200 cm⁻¹) and LC-MS .

What spectroscopic and computational methods resolve tautomeric ambiguities in cyanoguanidine derivatives?

Methodological Answer:

Tautomeric equilibria (e.g., imino vs. amino forms) are resolved using:

- Solid-state NMR : Distinguishes tautomers via ¹³C chemical shifts (e.g., C=N vs. C-NH₂) .

- X-ray crystallography : Directly visualizes bond lengths (e.g., C-N bonds ~1.33–1.35 Å for imino tautomer dominance in crystals) .

- DFT calculations : Predict relative stability of tautomers in solvents using Gibbs free energy comparisons (e.g., B3LYP/6-311++G(d,p)) .

Which analytical techniques are suitable for quantifying trace impurities in this compound batches?

Methodological Answer:

- HPLC with HILIC columns : Separates cyanoguanidine, melamine, and benzoyl derivatives using acetonitrile/ammonium formate gradients (LOD: 0.1 ppm) .

- ICP-MS : Detects metal catalysts (e.g., residual Fe or Cu) at sub-ppb levels.

- Headspace GC-MS : Identifies volatile byproducts (e.g., formaldehyde) from incomplete condensation .

How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?

Methodological Answer:

- Pharmacophore modeling : Map hydrogen-bonding motifs (e.g., cyanoguanidine’s NH groups) critical for enzyme inhibition .

- In vitro assays : Test derivatives against target proteins (e.g., P2X7 receptors) using competitive binding assays with ³H-labeled ligands .

- Cyanoguanidine substitution : Replace benzoyl with cyclopropyl or sulfonamide groups to modulate lipophilicity (logP) and BBB permeability .

What computational strategies predict the binding affinity of this compound to therapeutic targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions with binding pockets (e.g., P2X7 receptor’s Ser275 and Asp219 residues) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent effects on binding .

How do environmental factors influence the degradation and mobility of this compound in soil?

Methodological Answer:

- Biodegradation assays : Measure mineralization in soil slurries via ¹⁴C-labeled cyanoguanidine (30 mg/L; 2.2% BOD after 14 days) .

- Soil mobility studies : Estimate Koc (6–10) via batch equilibrium tests; high mobility in silty loam (pH 6.5) with <1% leaching after 5 years .

- Photodegradation : Expose aqueous solutions to UV light (254 nm) and monitor byproducts via LC-QTOF-MS .

How are crystallographic data used to validate the molecular geometry of this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve bond angles (e.g., C-N-C = 120°) and torsion angles (e.g., dihedral angle between benzoyl and cyanoguanidine planes < 10°) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) contributing to crystal packing .

How can contradictory data on tautomer stability be reconciled between experimental and theoretical studies?

Methodological Answer:

- Vibrational spectroscopy : Compare experimental IR/Raman spectra (e.g., NH stretching at 3400 cm⁻¹) to DFT-simulated spectra for tautomer assignment .

- Solvent polarity studies : Use UV-Vis spectroscopy in DMSO vs. hexane to track tautomer equilibria shifts (ε correlates with dipole moment differences) .

What strategies are employed to synthesize and characterize cyanoguanidine-containing polymers?

Methodological Answer:

- Polycondensation : React cyanoguanidine with formaldehyde/urea under alkaline conditions; monitor crosslinking via GPC (Mw > 10 kDa) .

- Thermal analysis (TGA/DSC) : Assess decomposition temperatures (Td > 250°C) and glass transition (Tg) for flame-retardant applications .

How are impurities like cyanoguanidine monitored in pharmaceutical formulations containing related APIs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.